molecular formula C23H22N2O5S B11228268 4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228268
M. Wt: 438.5 g/mol
InChI Key: COXGNOSFZRBOTD-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with 2-aminobenzoic acid under specific conditions to yield the final benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is also a critical factor in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and benzoxazine groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)BENZALDEHYDE: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    4-METHOXYPHENYLACETIC ACID: Contains the methoxyphenyl group but has a different core structure.

Uniqueness

4-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of sulfonyl, benzoxazine, and carboxamide groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-16-7-9-17(10-8-16)24-23(26)22-15-25(20-5-3-4-6-21(20)30-22)31(27,28)19-13-11-18(29-2)12-14-19/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

COXGNOSFZRBOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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